molecular formula C17H18N2O5 B1452965 6-{4-[(tert-Butoxycarbonyl)amino]phenoxy}nicotinic acid CAS No. 1244855-48-8

6-{4-[(tert-Butoxycarbonyl)amino]phenoxy}nicotinic acid

Cat. No.: B1452965
CAS No.: 1244855-48-8
M. Wt: 330.33 g/mol
InChI Key: BULXBWQFRPBRFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-{4-[(tert-Butoxycarbonyl)amino]phenoxy}nicotinic acid is a synthetic organic compound with the molecular formula C17H18N2O5 and a molecular weight of 330.33 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[(tert-Butoxycarbonyl)amino]phenoxy}nicotinic acid typically involves the reaction of 4-aminophenol with tert-butoxycarbonyl chloride to form the tert-butoxycarbonyl-protected amine. This intermediate is then reacted with 6-chloronicotinic acid under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and bases like triethylamine or sodium hydroxide .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-{4-[(tert-Butoxycarbonyl)amino]phenoxy}nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Acidic conditions using hydrochloric acid or trifluoroacetic acid.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of free amines from tert-butoxycarbonyl-protected amines.

Scientific Research Applications

6-{4-[(tert-Butoxycarbonyl)amino]phenoxy}nicotinic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-{4-[(tert-Butoxycarbonyl)amino]phenoxy}nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-{4-[(tert-Butoxycarbonyl)amino]phenoxy}benzoic acid
  • 6-{4-[(tert-Butoxycarbonyl)amino]phenoxy}pyridine-3-carboxylic acid

Uniqueness

6-{4-[(tert-Butoxycarbonyl)amino]phenoxy}nicotinic acid is unique due to its specific structure, which combines a nicotinic acid moiety with a tert-butoxycarbonyl-protected amine. This structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

6-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-17(2,3)24-16(22)19-12-5-7-13(8-6-12)23-14-9-4-11(10-18-14)15(20)21/h4-10H,1-3H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULXBWQFRPBRFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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